molecular formula C20H15N5O3 B2405093 N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 894069-01-3

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2405093
CAS RN: 894069-01-3
M. Wt: 373.372
InChI Key: RHKOZVIMDMTYOB-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazolo[4,3-b]pyridazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridazine . This core can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm³, a molar refractivity of 80.4±0.5 cm³, and a polar surface area of 98 Ų . It also has a molar volume of 204.6±7.0 cm³ and a polarizability of 31.9±0.5 10^-24 cm³ .

Future Directions

The future directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the versatile biological activities of triazole compounds , this compound could be a promising candidate for further drug design and discovery efforts.

Mechanism of Action

Target of Action

The compound, N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide, primarily targets PARP-1 and EGFR . PARP-1 (Poly ADP-ribose polymerase 1) is a key protein involved in DNA repair and programmed cell death, while EGFR (Epidermal Growth Factor Receptor) is a protein that regulates cell growth and division .

Mode of Action

This compound interacts with its targets, PARP-1 and EGFR, by inhibiting their activities . The inhibition of PARP-1 leads to the accumulation of DNA damage in cancer cells, thereby inducing cell death . On the other hand, the inhibition of EGFR prevents the activation of downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The compound affects the DNA repair and cell growth pathways through its interaction with PARP-1 and EGFR . By inhibiting PARP-1, it disrupts the DNA repair pathway, leading to the accumulation of DNA damage and subsequent cell death . By inhibiting EGFR, it disrupts the cell growth pathway, preventing cell proliferation and survival .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies typically involve the analysis of the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability and efficacy .

Result of Action

The compound exhibits potent cytotoxic activities against certain cancer cells . For instance, it has been shown to induce apoptosis in MDA-MB-231 cells by upregulating P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to cell cycle arrest at the G2/M phase and subsequent cell death .

properties

IUPAC Name

N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N5O3/c1-12-22-23-19-9-7-16(24-25(12)19)13-2-5-15(6-3-13)21-20(26)14-4-8-17-18(10-14)28-11-27-17/h2-10H,11H2,1H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKOZVIMDMTYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

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